![molecular formula C23H26N2OS B2753535 (E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one CAS No. 329080-32-2](/img/structure/B2753535.png)
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C23H26N2OS and its molecular weight is 378.53. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the potential of JS-1607 as an anticancer agent. Its unique structure may interact with cellular targets involved in cancer progression, making it a subject of interest for drug development .
- JS-1607 exhibits anti-inflammatory properties. By modulating inflammatory pathways, it could potentially be used to treat inflammatory diseases or conditions .
- Studies suggest that JS-1607 may have analgesic (pain-relieving) effects. Researchers have explored its impact on pain pathways and receptors .
- The compound’s complex structure may contribute to cardiovascular effects. Investigations have focused on its potential as a heart-strengthening agent or vasodilator .
- Researchers have developed innovative synthetic routes to construct JS-1607 and related compounds. These strategies contribute to the field of natural product synthesis and inspire novel synthetic methodologies .
- Efforts have been made to fully characterize JS-1607’s structure, including spectroscopic techniques (such as NMR and mass spectrometry). Understanding its stereochemistry and conformational features is crucial for further research .
Anticancer Properties
Anti-Inflammatory Activity
Analgesic Effects
Cardiovascular Applications
Chemical Synthesis Strategies
Structural Elucidation and Characterization
Mechanism of Action
Target of Action
JS-1607 primarily targets the Casitas B-lineage lymphoma B (CBL-B) , an E3 ubiquitin ligase . CBL-B is expressed in leukocytes and regulates signaling pathways in T and NK cells, significantly limiting their antitumor effector function .
Mode of Action
JS-1607 acts as an intramolecular glue inhibitor of CBL-B . It enhances the secretion of IL-2 and IFN-γ in human T cells following TCR stimulation . In addition to enhancing T-cell activation, JS-1607 renders T cells resistant to Treg and TGF-β-mediated suppression .
Biochemical Pathways
The inhibition of CBL-B by JS-1607 affects several biochemical pathways. CBL-B attenuates activation initiated by TCR engagement, in part by mediating the requirement for CD28 co-stimulation, thus setting the threshold for T cell activation . In NK cells, CBL-B functions downstream of TAM receptors and negatively regulates cytokine production and cytotoxicity .
Pharmacokinetics
Preliminary pharmacokinetic data suggest that JS-1607 has a half-life of 4 to 10 hours and exhibits dose-proportional exposures . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a reasonable bioavailability.
Result of Action
JS-1607 demonstrates robust, T-cell dependent, tumor regression in immunocompetent mice bearing the A20 B cell lymphoma . Moreover, in the setting of disseminated disease, the combination of daily JS-1607 administration with Rituximab enhanced tumor growth inhibition and tumor rejection .
properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-14H,15-19H2,1H3/b8-5+,14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQRRDSMCBLEQ-HLSRHWEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
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